3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride - 1956355-33-1

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride

Catalog Number: EVT-2789925
CAS Number: 1956355-33-1
Molecular Formula: C12H22Cl3N3O
Molecular Weight: 330.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Eschenmoser Coupling Reaction []: This method involves reacting substituted 3-bromooxindoles with N-methyl-N-(4-thiobenzoylaminophenyl)-2-(4-methylpiperazin-1-yl)acetamide, often utilizing dimethylformamide or acetonitrile as solvents. This approach has been successfully employed in synthesizing various kinase inhibitors, including analogues of Nintedanib and Hesperadin.
  • Multi-step Synthesis Using Commercially Available Reagents [, ]: This involves a series of reactions starting from simpler, commercially available compounds like 3-methoxy-4-nitrobenzaldehyde or 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline. The synthesis might include steps like reduction, alkylation, and coupling reactions to arrive at the target molecule or its derivatives.
Mechanism of Action
  • Kinase Inhibition [, , ]: Several synthesized derivatives act as kinase inhibitors, suggesting the molecule's core structure, potentially with modifications, can bind to the active sites of kinases and modulate their activity. The 4-(4-methylpiperazin-1-yl) group might play a crucial role in these interactions.
  • Immunostimulation []: One study highlights its use in a pharmaceutical composition for immunostimulation purposes. While the specific mechanism isn't detailed, it suggests the molecule or its derivative can interact with components of the immune system to elicit an immune response.
Applications
  • Tyrosine Kinase Inhibitors (TKIs) [, , , ]: Several studies utilized 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride in synthesizing novel TKIs, particularly for targeting EGFR mutations prevalent in certain cancers. These TKIs exhibit potent antitumor activity in preclinical models.
  • Janus Kinase (JAK) Inhibitors []: One study showcases its use in developing AZD4205, a potent and selective JAK1 inhibitor demonstrating promising antitumor activity in preclinical non-small cell lung cancer models.
  • PI3K/mTOR Dual Inhibitors []: It served as a key building block in synthesizing potent and selective PI3K/mTOR dual inhibitors, showcasing its potential in targeting this crucial signaling pathway often dysregulated in cancer.
  • Immunotherapy and Immunostimulation [, ]: One paper describes its inclusion in a pharmaceutical composition for cancer immunotherapy and immunostimulation. It highlights the molecule's potential in modulating the immune system for therapeutic benefit.
  • Anti-Alzheimer's Drug Development []: Researchers used it in the development of new anti-Alzheimer's drugs. While specific details are limited, it indicates its potential in targeting this neurodegenerative disease.

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. [] It demonstrated promising antitumor activity in preclinical studies, particularly in combination with the EGFR inhibitor osimertinib in a non-small cell lung cancer model. []

Relevance: While AZD4205 shares the 4-methylpiperazine moiety with 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride, it is a significantly larger and more complex molecule. The research does not explicitly highlight AZD4205 as a direct structural analog but rather emphasizes its activity as a selective JAK1 inhibitor. []

Brigatinib

Compound Description: Brigatinib is an oral tyrosine kinase inhibitor (TKI). [] It exhibits a common substructure with 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, the hapten used to develop an ELISA for quantifying brigatinib. []

Relevance: Brigatinib and 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride are grouped under the same category of tyrosine kinase inhibitors (TKIs). [] The structural similarity lies in the presence of the 4-methylpiperazine group, although brigatinib possesses a piperidine ring linked to the nitrogen of this group, while the target compound has a direct bond to an aniline moiety.

Gilteritinib

Compound Description: Similar to brigatinib, gilteritinib is an oral tyrosine kinase inhibitor (TKI). [] It shares a common substructure with the same hapten, 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, used in the ELISA development for quantifying gilteritinib. []

Relevance: Gilteritinib, along with 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride and brigatinib, belong to the class of tyrosine kinase inhibitors. [] The structural resemblance to the target compound, like brigatinib, is in the shared 4-methylpiperazine group, with gilteritinib also having a piperidine ring linked to its nitrogen, in contrast to the direct aniline connection in the target compound.

Olmutinib (OTB)

Compound Description: Olmutinib is a third-generation epidermal growth factor receptor (EGFR) TKI. [] It is known to selectively inhibit EGFR with the L858R/T790M mutation. []

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-sulfonamide ([(125)I]SB-258585)

Compound Description: [(125)I]SB-258585 is a highly selective radioligand used to study the distribution of 5-HT(6) receptors in the rat brain. []

Properties

CAS Number

1956355-33-1

Product Name

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride

IUPAC Name

3-methoxy-4-(4-methylpiperazin-1-yl)aniline;trihydrochloride

Molecular Formula

C12H22Cl3N3O

Molecular Weight

330.68

InChI

InChI=1S/C12H19N3O.3ClH/c1-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16-2;;;/h3-4,9H,5-8,13H2,1-2H3;3*1H

InChI Key

ZJSHDUDRSLBLRG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)OC.Cl.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.